molecular formula C4H7NO4 B3029288 Methyl 2-nitropropanoate CAS No. 6118-50-9

Methyl 2-nitropropanoate

Cat. No. B3029288
CAS RN: 6118-50-9
M. Wt: 133.1 g/mol
InChI Key: UHXOPEVCNMQIAA-UHFFFAOYSA-N
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Description

“Methyl 2-nitropropanoate” is a chemical compound with the molecular formula C4H7NO4 . It is also known by its IUPAC name "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H7NO4/c1-3(5(7)8)4(6)9-2/h3H,1-2H3 . This indicates that the molecule consists of 4 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 133.1 . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not provided in the search results.

Scientific Research Applications

Nitro-Mannich/Lactamization Cascades

An efficient process called the nitro-Mannich/lactamization cascade involving methyl 3-nitropropanoate and acyclic imines has been developed for the synthesis of pyrrolidinone derivatives. This reaction is notable for its broad scope, ease of execution, and high diastereoselectivity, and can be extended to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).

Chemical Reactivity and Synthesis

Methyl 3-nitropropanoate can be doubly deprotonated, leading to the formation of new reagents that are alkylated and hydroxyalkylated exclusively at the 2-position. This process has been utilized for synthesizing methyl α,α-dialkyl-β-nitropropanoates and methyl α-methylenealkanoates (Seebach, Henning, & Mukhopadhyay, 1982).

Inhalation Pharmacokinetics

Studies have explored the inhalation pharmacokinetics of 2-nitropropane, of which methyl ethyl ketone and n-hexane are components, used widely in industrial processes and present in products like paints and lacquers (Kessler, Denk, & Filser, 1989).

Catalytic Behavior

Research on 2-methyl-2-nitropropane hydrogenation has been conducted to understand the role of catalyst support in chemical reactions. The support can influence reactions either favorably or unfavorably, and its modification leads to changes in catalytic behavior (Dubois, Jannes, & Verhasselt, 1997).

Photophysical and Photochemical Properties

A study on a novel alkoxyamine derived from methyl 2-nitropropanoate, bearing a chromophore group, demonstrated its efficacy as a photoiniferter. This compound decomposes under UV irradiation to generate alkyl and nitroxide radicals, indicating significant changes in photophysical or photochemical properties (Guillaneuf et al., 2010).

Methyl Radical Generation

The combination of PhI(OAc)2 and 2-nitropropane has been employed to generate a highly unstable methyl radical at room temperature. This method offers an efficient approach for synthesizing methylated phenanthridines and isoquinolines (Lu et al., 2018).

Organic Synthesis

Methyl 3-nitropropanoate has been used in the diasteroselective synthesis of pyrrolidin-2-ones, catalyzed by Aquivion PFSA under flow conditions. This represents an efficient and environmentally friendly approach in organic synthesis (Bianchi et al., 2015).

Mechanism of Action

Nitroalkanes such as “Methyl 2-nitropropanoate” are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) .

Safety and Hazards

“Methyl 2-nitropropanoate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-nitropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-3(5(7)8)4(6)9-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXOPEVCNMQIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338237
Record name methyl 2-nitro-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6118-50-9
Record name Methyl 2-nitropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6118-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-nitro-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-nitro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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